4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

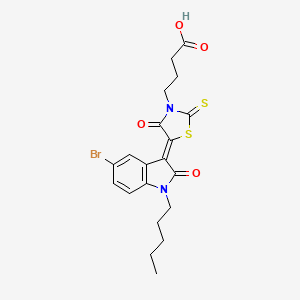

Chemical Structure: The compound features a 5-bromo-2-oxo-1-pentylindolin-3-ylidene core conjugated to a 4-oxo-2-thioxothiazolidin-3-yl moiety, with a butanoic acid side chain. Its molecular formula is C₂₀H₂₁BrN₂O₄S₂, with a molecular weight of 497.43 g/mol and CAS number 618076-99-6 .

Properties

CAS No. |

618076-99-6 |

|---|---|

Molecular Formula |

C20H21BrN2O4S2 |

Molecular Weight |

497.4 g/mol |

IUPAC Name |

4-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

InChI |

InChI=1S/C20H21BrN2O4S2/c1-2-3-4-9-22-14-8-7-12(21)11-13(14)16(18(22)26)17-19(27)23(20(28)29-17)10-5-6-15(24)25/h7-8,11H,2-6,9-10H2,1H3,(H,24,25)/b17-16- |

InChI Key |

IMBJNQHZDZZQMN-MSUUIHNZSA-N |

Isomeric SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions The process begins with the bromination of indolinone, followed by the formation of the thioxothiazolidinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the indolinone moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It acts as a BCL6 inhibitor, which is crucial for the survival of certain cancer cells. The inhibition of BCL6 can lead to apoptosis in malignant cells, making this compound a candidate for targeted cancer therapies. A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. In vitro assays revealed that it can significantly reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Potential Drug Development

The unique structure of 4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid makes it a valuable scaffold for developing new therapeutic agents. Its ability to modulate specific biological pathways can be harnessed to create drugs targeting conditions such as cancer and chronic inflammation.

Case Studies

- Case Study on BCL6 Inhibition : A recent study investigated the efficacy of this compound in inhibiting BCL6 in diffuse large B-cell lymphoma (DLBCL). The results showed a significant decrease in tumor growth in xenograft models treated with the compound compared to controls .

- Anti-inflammatory Study : Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group exhibited reduced swelling and joint destruction compared to untreated animals, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The brominated indolinone moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioxothiazolidinone ring can also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-(5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Structure: Replaces the indolinone ring with a 4-bromobenzylidene group.

- Key Data: CAS 17385-98-7, molecular formula C₁₄H₁₂BrNO₃S₂ .

- Differences: Lacks the indolinone ring, reducing steric hindrance. The bromine is on the benzylidene group instead of an indole, altering electronic properties. Shorter side chain (butanoic acid retained).

4-[(5Z)-5-[(4-Prop-2-enoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

- Structure: Features a propenoxyphenyl substituent on the thiazolidinone ring.

- Key Data : CAS 641997-85-5 .

- Enhanced solubility due to the ether linkage compared to the target compound’s pentyl chain.

Indolinone-Based Analogues

4-{5-[(3Z)-1-[(2-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

- Structure: Substitutes 5-bromoindolinone with a 2-chlorobenzylindolinone.

- Key Data : CAS 519012-01-2 .

- Differences: Chlorine vs. bromine: Lower molecular weight and reduced electronegativity.

4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Structure : Replaces the pentyl and bromo groups with a methyl group.

- Key Data : Fluorochem catalog entry .

- Differences :

- Methyl group reduces lipophilicity, likely decreasing cell membrane permeability.

- Absence of bromine may reduce reactivity in electrophilic environments.

Functional Group Variations

2-(4-Oxo-2-thioxothiazolidin-3-yl)propionic acid (3a)

- Structure: Propionic acid side chain instead of butanoic acid.

- Key Data : Mp 148–151°C, yield 64% .

- Differences: Shorter chain reduces solubility in polar solvents. Lower molecular weight (C₆H₇NO₃S₂) may limit pharmacokinetic retention.

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c)

- Structure: Incorporates a pyrazole ring and phenylpropanoic acid.

- Key Data : Mp 122–124°C, IR peaks at 1702 cm⁻¹ (C=O) .

- Differences :

- Pyrazole ring introduces additional hydrogen-bonding sites.

- Methoxy group enhances electron-donating effects, altering reactivity.

Physicochemical Properties and Solubility

- Solubility Trends: Longer carboxylic acid chains (e.g., butanoic acid) improve aqueous solubility compared to shorter chains (e.g., propionic acid) .

- Lipophilicity : The pentyl chain in the target compound increases logP, favoring passive diffusion across biological membranes .

Biological Activity

4-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, identified by CAS No. 618076-99-6, is a novel compound with a complex structure that combines elements of indoline, thiazolidine, and butanoic acid. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 497.43 g/mol. The structure features a bromine atom, which may influence its biological interactions. The integration of thiazolidine and indoline moieties suggests potential for diverse biological activity, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies indicate several promising areas:

- Anticancer Activity : Compounds containing thiazolidine rings have been noted for their ability to inhibit cancer cell proliferation. The presence of the indoline moiety in this compound suggests potential interactions with cellular pathways involved in tumor growth regulation.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

- Enzyme Inhibition : The bromine substituent may enhance the compound's ability to interact with specific enzymes, potentially leading to inhibition of metabolic pathways critical in disease states.

Table 1: Related Compounds and Their Biological Activities

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 5-Bromo-2-oxoindole | Structure | Anticancer, anti-inflammatory |

| Thiazolidinediones | Structure | Antidiabetic, anticancer |

| Indole derivatives | Structure | Neuroprotective, anticancer |

Research Insights

- Anticancer Mechanisms : Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation . The structural similarity of our compound to these derivatives suggests it may exhibit similar mechanisms.

- Inflammation Modulation : Research on related brominated compounds indicates they can inhibit NF-kB signaling pathways, which are crucial in inflammation . This activity could be relevant for therapeutic applications in chronic inflammatory diseases.

- Metabolic Pathway Influence : Investigations into enzyme interactions reveal that brominated compounds can alter metabolic processes by acting as enzyme inhibitors or substrates . This aspect warrants further exploration for potential drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.